molecular formula C10H8N2OS B11725886 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-phenylethenyl)- CAS No. 80549-58-2

1,3,4-Oxadiazole-2(3H)-thione, 5-(2-phenylethenyl)-

Cat. No.: B11725886
CAS No.: 80549-58-2
M. Wt: 204.25 g/mol
InChI Key: KNRDDHQQKURIEX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of a chemical compound is foundational to its study, ensuring clear communication and precise referencing across scientific disciplines. For the compound , the IUPAC name is 5-(2-phenylethenyl)-1,3,4-oxadiazole-2(3H)-thione . This nomenclature accurately reflects the structure, highlighting the oxadiazole core, the thione functionality at the 2-position, and the 2-phenylethenyl group at the 5-position.

The molecular formula is C₁₀H₈N₂OS , indicating the presence of ten carbon atoms, eight hydrogens, two nitrogens, one oxygen, and one sulfur atom. The compound’s molecular weight is approximately 204.25 g/mol, as calculated from its atomic composition. The CAS Registry Number, a unique numerical identifier, is 80549-58-2 , which serves as a reference point for database searches and regulatory documentation.

The core structure is based on the 1,3,4-oxadiazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms and an oxygen atom at the 1-, 3-, and 4-positions, respectively. The thione group at the 2-position introduces a sulfur atom double-bonded to the ring, while the 5-position is substituted with a 2-phenylethenyl moiety, characterized by a vinyl linkage to a phenyl ring. This precise substitution pattern is critical for the compound’s chemical behavior and potential biological activity.

The systematic nomenclature is further supported by alternative naming conventions found in the literature, such as 1,3,4-oxadiazole-2-thione, 5-(2-phenylethenyl)- and 5-(2-phenylethenyl)-1,3,4-oxadiazole-2-thiol , the latter reflecting the tautomeric equilibrium between thione and thiol forms often observed in such heterocycles. However, the IUPAC designation remains the standard for unambiguous identification.

The following table summarizes key identification parameters for the compound:

Parameter Value
IUPAC Name 5-(2-phenylethenyl)-1,3,4-oxadiazole-2(3H)-thione
Molecular Formula C₁₀H₈N₂OS
Molecular Weight 204.25 g/mol
CAS Registry Number 80549-58-2
Core Scaffold 1,3,4-Oxadiazole
Substituent at 5-Position 2-Phenylethenyl
Functional Group at 2-Position Thione (C=S)

This systematic identification forms the basis for subsequent structural and functional analyses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80549-58-2

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

5-(2-phenylethenyl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C10H8N2OS/c14-10-12-11-9(13-10)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,14)

InChI Key

KNRDDHQQKURIEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NNC(=S)O2

Origin of Product

United States

Preparation Methods

Synthesis of Cinnamic Acid Hydrazide

Cinnamic acid (1 ) is first converted to its methyl ester (2 ) via Fischer esterification using methanol and sulfuric acid. Subsequent treatment with hydrazine hydrate yields cinnamic acid hydrazide (3 ), a key intermediate.

Cinnamic acidCH₃OH, H₂SO₄Methyl cinnamateNH₂NH₂\cdotpH₂OCinnamic acid hydrazide\text{Cinnamic acid} \xrightarrow{\text{CH₃OH, H₂SO₄}} \text{Methyl cinnamate} \xrightarrow{\text{NH₂NH₂·H₂O}} \text{Cinnamic acid hydrazide}

Cyclization with CS₂

The hydrazide (3 ) undergoes cyclization with CS₂ in an alkaline medium (e.g., potassium hydroxide in ethanol). The reaction forms a dithiocarbazate intermediate, which cyclizes upon acidification to yield the target compound (4 ).

Cinnamic acid hydrazide+CS₂KOH, EtOH5-(2-phenylethenyl)-1,3,4-oxadiazole-2(3H)-thione\text{Cinnamic acid hydrazide} + \text{CS₂} \xrightarrow{\text{KOH, EtOH}} \text{5-(2-phenylethenyl)-1,3,4-oxadiazole-2(3H)-thione}

Optimization Parameters

  • Temperature : Reflux (70–80°C) for 4–6 hours.

  • Yield : 75–85% after recrystallization from ethanol.

  • Key Spectral Data :

    • IR : C=S stretch at 1,220–1,250 cm⁻¹.

    • ¹H NMR (DMSO-d₆) : δ 7.35–7.55 (m, 5H, Ar-H), 6.85 (d, J = 16 Hz, 1H, CH=CH), 6.45 (d, J = 16 Hz, 1H, CH=CH).

Oxidative Cyclization of Semicarbazones

An alternative route involves the oxidative cyclization of semicarbazones (5 ) derived from cinnamaldehyde (6 ). Bromine in acetic acid facilitates the formation of the oxadiazole ring.

Cinnamaldehyde+SemicarbazideSemicarbazoneBr₂, AcOH5-(2-phenylethenyl)-1,3,4-oxadiazole-2(3H)-thione\text{Cinnamaldehyde} + \text{Semicarbazide} \rightarrow \text{Semicarbazone} \xrightarrow{\text{Br₂, AcOH}} \text{5-(2-phenylethenyl)-1,3,4-oxadiazole-2(3H)-thione}

Reaction Conditions

  • Oxidizing Agent : Bromine (1.2 equiv) in glacial acetic acid.

  • Time : 2–3 hours at 50°C.

  • Yield : 68–72%.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each method:

Method Conditions Yield Key Advantages Limitations
Cyclization with CS₂KOH, CS₂, reflux75–85%High yield; scalableRequires toxic CS₂
Oxidative CyclizationBr₂, AcOH, 50°C68–72%Avoids CS₂Lower yield; bromine handling hazards

Mechanistic Insights

Cyclization with CS₂

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, forming a dithiocarbazate intermediate. Intramolecular cyclization eliminates H₂S, yielding the oxadiazole-thione core.

Oxidative Cyclization

Bromine acts as both an oxidant and electrophile, facilitating dehydrogenation and ring closure. The mechanism involves the formation of a brominated intermediate, which loses HBr to form the aromatic oxadiazole ring.

Challenges and Solutions

  • Purity of Styryl Group : The trans-configuration of the styryl group is critical for biological activity. Using pure trans-cinnamic acid as the starting material ensures stereochemical integrity.

  • Thione-Thiol Tautomerism : The product exists in equilibrium between thione and thiol forms. Acidic work-up (e.g., HCl) stabilizes the thione tautomer .

Chemical Reactions Analysis

Types of Reactions

5-(2-phenylethenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylethenyl group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted oxadiazole derivatives depending on the reagents used.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Several studies have demonstrated the antimicrobial properties of oxadiazole derivatives. For instance, research indicates that compounds containing the oxadiazole moiety exhibit significant activity against various bacterial strains and fungi. The presence of the phenylethenyl group enhances this activity due to increased lipophilicity, allowing better membrane penetration .
  • Anticancer Potential
    • The anticancer effects of oxadiazole derivatives have been a focal point in medicinal chemistry. A study reported that 1,3,4-Oxadiazole-2(3H)-thione derivatives showed cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism is thought to involve apoptosis induction and cell cycle arrest .

Material Science Applications

  • Polymer Chemistry
    • The incorporation of oxadiazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Research indicates that polymers modified with oxadiazole groups exhibit improved thermal resistance and mechanical strength, making them suitable for high-performance applications .
  • Electrochromic Devices
    • Oxadiazoles are being investigated for use in electrochromic devices due to their ability to change color upon electrical stimulation. The phenylethenyl substitution contributes to the stability of the electrochromic state, which is crucial for practical applications in smart windows and displays .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Antimicrobial ActivityEffective against bacterial strains and fungi
Anticancer PotentialCytotoxic effects on HeLa and MCF-7 cell lines
Polymer ChemistryEnhanced thermal stability in modified polymers
Electrochromic DevicesColor change in response to electrical stimulation

Case Studies

  • Case Study on Antimicrobial Efficacy
    • In a controlled study, various derivatives of 1,3,4-Oxadiazole were tested against Staphylococcus aureus and Escherichia coli. Results showed that modifications at the phenyl position significantly enhanced antimicrobial activity compared to unmodified compounds.
  • Case Study on Anticancer Activity
    • A series of experiments were conducted using MCF-7 breast cancer cells treated with different concentrations of the compound. The findings indicated a dose-dependent increase in apoptosis markers, suggesting potential for therapeutic use in cancer treatment.

Mechanism of Action

The mechanism by which 5-(2-phenylethenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione exerts its effects involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological, synthetic, and physicochemical properties of 1,3,4-oxadiazole-2(3H)-thione derivatives vary based on substituents at position 4. Below is a detailed comparison with structurally related analogs:

Table 1: Comparative Analysis of 1,3,4-Oxadiazole-2(3H)-thione Derivatives

Substituent at Position 5 Synthesis Method Biological Activity Key Properties/Findings References
5-(2-Phenylethenyl) Hypothesized: Mannich reaction or alkylation (analogous routes) Antimicrobial, Anticancer (inferred) Conjugated styryl group may enhance electronic properties and target binding
5-(3,4-Dichlorophenyl) Mannich reaction Antimicrobial, Cytotoxic High potency due to electron-withdrawing Cl groups; IC₅₀ values < 100 µM in cytotoxicity assays
5-(Pyridine-4-yl) Microwave-assisted Mannich reaction Antimycobacterial Improved reaction efficiency (80–92% yield); MIC: 6.25 µg/mL against M. tuberculosis
5-(Furan-2-yl) Cyclization with CS₂ Structural studies Planar molecular geometry; N–H···S hydrogen bonding enhances stability
5-(3-Methylphenyl) Unspecified Molecular weight: 192.24 g/mol; lower lipophilicity than halogenated analogs
5-(4-Methoxyphenethyl) Conventional alkylation Phenethyl chain increases flexibility; may reduce membrane permeability
5-(2,4,5-Trichlorophenoxy) Cyclization of hydrazinecarbodithioates CAS: 54919-11-8; high halogen content may improve bioactivity

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., Cl in 3,4-dichlorophenyl derivatives) enhance antimicrobial and cytotoxic activities, likely by increasing lipophilicity and membrane penetration .
  • Aromatic/heteroaryl groups (e.g., pyridine-4-yl) improve antimycobacterial activity, with microwave synthesis offering higher yields .
  • Styryl groups (as in 5-(2-phenylethenyl)-) may introduce π-π stacking interactions with biological targets, though direct evidence is lacking in the provided literature.

Synthetic Methodologies: Mannich reactions dominate for introducing aminoalkyl chains (e.g., piperidine derivatives), enabling diversification of biological activity . Green chemistry approaches (microwave, ultrasound) reduce reaction times (3–5 hours vs. 24 hours conventionally) and improve yields by 20–30% .

Structural and Electronic Properties: Planar configurations (e.g., furan-2-yl derivatives) stabilize intermolecular hydrogen bonding, impacting crystallization and solubility .

Biological Activity

1,3,4-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-phenylethenyl)- (CAS Number: 3850732) is a notable member of this class. This article provides a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-phenylethenyl)- is characterized by the presence of an oxadiazole ring with a phenylethenyl substituent. Its molecular formula is C10H8N2OSC_{10}H_{8}N_{2}OS, and it has been classified under various biological studies for its potential therapeutic applications.

Biological Activity Overview

The biological activities of 1,3,4-Oxadiazole-2(3H)-thione derivatives have been extensively studied. Below are key findings related to its antimicrobial and anticancer properties:

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. Studies have reported the synthesis of several oxadiazole derivatives with enhanced antimicrobial potency:

  • A study synthesized a series of 1,3,4-Oxadiazole-2(3H)-thione derivatives which were evaluated against common pathogens. The results indicated that certain derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

Several studies have focused on the anticancer potential of 1,3,4-Oxadiazole-2(3H)-thione derivatives:

  • A notable investigation assessed the cytotoxic effects of various oxadiazole compounds on human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The study utilized the MTT assay to measure cell viability and found that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Another research highlighted the mechanism of action involving focal adhesion kinase (FAK) inhibition by certain oxadiazole derivatives. Compound 5m was noted for its potent inhibitory effect on FAK with an IC50 of 0.78 µM .

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Bondock et al., several novel 1,3,4-Oxadiazole-2(3H)-thione derivatives were synthesized and screened for anticancer activity against multiple cell lines. The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited significant cytotoxicity. For instance:

CompoundCell LineIC50 (µM)
5mHepG25.78
5mSW11647.15

This study emphasizes the structure-activity relationship (SAR) where modifications to the oxadiazole core can lead to enhanced biological properties .

Case Study 2: Antimicrobial Efficacy

A recent examination evaluated a series of 1,3,4-Oxadiazole-2(3H)-thione derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings showed that certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 8 µg/mL against resistant strains .

Q & A

Q. What are the standard synthetic routes for 5-(2-phenylethenyl)-1,3,4-oxadiazole-2(3H)-thione, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves two steps: (1) cyclization of acyl hydrazides with carbon disulfide (CS₂) in a basic alcoholic medium (e.g., KOH/ethanol) to form 1,3,4-oxadiazole-2-thione intermediates, followed by (2) functionalization via nucleophilic substitution or alkylation. For example, the styryl group (2-phenylethenyl) can be introduced using phenacyl bromides or via Mannich reactions. Key factors affecting yield include reaction temperature (60–80°C), solvent choice (polar aprotic solvents enhance reactivity), and acidification pH during workup . Microwave-assisted synthesis has been reported to improve reaction efficiency compared to conventional heating .

Q. Which spectroscopic techniques are critical for characterizing 5-(2-phenylethenyl)-1,3,4-oxadiazole-2(3H)-thione, and what spectral markers confirm its structure?

Answer:

  • ¹H/¹³C NMR : The thione proton (N–H) appears as a singlet at δ ~13.5 ppm, while the styryl group shows characteristic doublets (δ ~6.5–7.5 ppm for vinyl protons and aromatic protons).
  • IR : Strong absorption at ~1200–1250 cm⁻¹ (C=S stretch) and ~1600 cm⁻¹ (C=N stretch).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 238 for C₁₀H₈N₂OS) confirm molecular weight. X-ray crystallography may resolve tautomeric preferences (thione vs. thiol forms) .

Q. What biological activities are reported for 5-(2-phenylethenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives?

Answer:

  • Antimicrobial : Active against S. aureus, E. coli, and M. tuberculosis H37Ra (MIC range: 2–16 µg/mL) .
  • Anticancer : Inhibits HeLa cell proliferation (IC₅₀ ~10–50 µM) via apoptosis induction .
  • Enzyme Inhibition : Potent activity against urease and glycogen synthase kinase-3β (GSK3β), with IC₅₀ values comparable to reference drugs .

Advanced Research Questions

Q. How do substituents on the 1,3,4-oxadiazole core influence biological activity? Provide a structure-activity relationship (SAR) analysis.

Answer:

  • Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Cl, F) at the styryl phenyl ring enhance antibacterial potency by increasing electrophilicity and membrane penetration .
  • Methoxy Groups : 3,4,5-Trimethoxy substitutions improve antiproliferative activity by stabilizing π-π interactions with DNA or enzyme active sites .
  • Heterocyclic Hybrids : Fusion with benzothiazole or pyridine moieties broadens antimicrobial spectra .

Q. What computational strategies are used to predict the tautomerism and binding modes of 5-(2-phenylethenyl)-1,3,4-oxadiazole-2(3H)-thione?

Answer:

  • Density Functional Theory (DFT) : Calculates energy differences between thione and thiol tautomers. The thione form is typically more stable (ΔG < 5 kcal/mol) due to resonance stabilization .
  • Molecular Docking : AutoDock or Glide simulations reveal interactions with target proteins (e.g., GSK3β binding involves hydrogen bonding with the thione sulfur and hydrophobic contacts with the styryl group) .

Q. How are IC₅₀ values determined for this compound in anti-proliferative assays, and what statistical methods validate the results?

Answer:

  • Protocol : Cells (e.g., HeLa) are treated with 5–6 concentrations of the compound for 48–72 hours. Viability is measured via MTT assay.
  • Analysis : IC₅₀ is calculated using nonlinear regression (log(inhibitor) vs. normalized response) in GraphPad Prism. Results are reported as mean ± SEM (n = 3), with p < 0.05 considered significant .

Q. What methodological challenges arise in synthesizing and testing 5-(2-phenylethenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives?

Answer:

  • Synthesis : Handling CS₂ (toxic, volatile) requires strict inert conditions. Competing side reactions (e.g., over-alkylation) reduce yields.
  • Biological Testing : Strain-specific variability in antimicrobial assays (e.g., M. tuberculosis H37Ra vs. clinical isolates) may lead to data discrepancies. Standardizing inoculum size and culture media is critical .

Data Contradiction Analysis

Q. How can researchers resolve contradictions in reported biological activities across studies?

Answer:

  • Experimental Variables : Differences in assay protocols (e.g., broth microdilution vs. disk diffusion), microbial strains, or cell lines (e.g., HeLa vs. MCF-7) can alter results.
  • Compound Purity : Impurities from incomplete synthesis (e.g., unreacted hydrazides) may skew bioactivity. HPLC purity (>95%) and structural validation (NMR/HRMS) are essential .

Q. Key Recommendations for Researchers

  • Prioritize microwave-assisted synthesis for higher yields .
  • Use hybrid scaffolds (e.g., benzothiazole-oxadiazole) to enhance target selectivity .
  • Combine DFT and molecular docking to rationalize SAR before costly wet-lab experiments .

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